4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a methoxy group, a keto group, and a trimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate can be achieved through several synthetic routes. One common method involves the esterification of 4-methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate can be compared with other similar compounds, such as:
4-Methoxy-4-oxo-3-[(2,4,5-trimethoxyphenyl)methyl]butanoate: Similar structure but with different positions of methoxy groups.
4-Methoxy-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]butanoate: Another isomer with different methoxy group positions.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and biological activity.
Properties
CAS No. |
105544-78-3 |
---|---|
Molecular Formula |
C15H19O7- |
Molecular Weight |
311.31 g/mol |
IUPAC Name |
4-methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate |
InChI |
InChI=1S/C15H20O7/c1-19-11-6-5-9(13(20-2)14(11)21-3)7-10(8-12(16)17)15(18)22-4/h5-6,10H,7-8H2,1-4H3,(H,16,17)/p-1 |
InChI Key |
JDIYYKHRPWPQBD-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(CC(=O)[O-])C(=O)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.